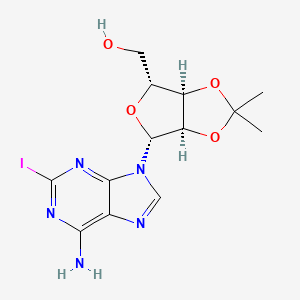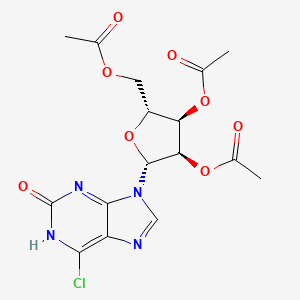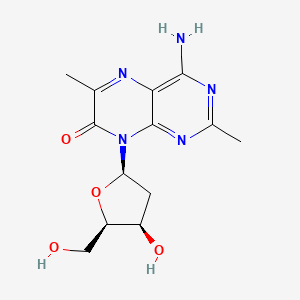
4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
描述
4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is a synthetic compound that belongs to the class of pteridones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pteridine ring system substituted with amino, methyl, and deoxy-ribofuranosyl groups, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pteridine Core: This step involves the condensation of appropriate guanidine derivatives with diketones or aldehydes under acidic or basic conditions to form the pteridine ring.
Introduction of Amino and Methyl Groups: Amination and methylation reactions are carried out using reagents such as ammonia or methyl iodide in the presence of catalysts.
Glycosylation: The final step involves the attachment of the deoxy-ribofuranosyl moiety. This is typically achieved through glycosylation reactions using protected ribofuranosyl donors and Lewis acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis, use of high-throughput screening for reaction conditions, and advanced purification methods like crystallization and chromatography are employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and methyl positions, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or activator. Its structural similarity to natural nucleotides makes it a candidate for investigating interactions with nucleic acid-processing enzymes, such as polymerases and ribonucleases.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with biological macromolecules suggests it could be developed as a drug for treating various diseases, including cancer and viral infections. Its role as a potential chemotherapeutic agent is of particular interest.
Industry
Industrially, the compound may be used in the development of diagnostic tools and as a precursor for the synthesis of other biologically active molecules. Its stability and reactivity make it suitable for various industrial applications, including pharmaceuticals and biotechnology.
作用机制
The mechanism of action of 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, its inhibition of DNA polymerase can prevent DNA replication in cancer cells, thereby inhibiting tumor growth.
相似化合物的比较
Similar Compounds
4-Amino-2,6-dimethyl-7(8H)-pteridone: Lacks the deoxy-ribofuranosyl group, which may affect its biological activity and solubility.
2,6-Dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.
4-Amino-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone: Lacks the methyl groups, which can influence its chemical stability and reactivity.
Uniqueness
4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methyl groups, along with the deoxy-ribofuranosyl moiety, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-amino-8-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-5-13(21)18(9-3-7(20)8(4-19)22-9)12-10(15-5)11(14)16-6(2)17-12/h7-9,19-20H,3-4H2,1-2H3,(H2,14,16,17)/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVDCGSSLDHUHZ-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N(C1=O)C3CC(C(O3)CO)O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N=C(N=C2N(C1=O)[C@H]3C[C@H]([C@H](O3)CO)O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652431 | |
| Record name | 4-Amino-8-(2-deoxy-beta-D-threo-pentofuranosyl)-2,6-dimethylpteridin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195442-56-9 | |
| Record name | 4-Amino-8-(2-deoxy-beta-D-threo-pentofuranosyl)-2,6-dimethylpteridin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does DMAP interact with DNA and what are the downstream effects?
A1: DMAP is a fluorescent adenosine analog designed to be incorporated into DNA oligonucleotides during synthesis []. It mimics the structure of adenosine and is accepted by DNA polymerases, allowing for site-specific incorporation []. The fluorescence of DMAP is sensitive to its surrounding environment. When incorporated into an oligonucleotide, its fluorescence is quenched compared to its free form, and the fluorescence decay curves become more complex []. These changes suggest that DMAP interacts with neighboring bases within the DNA structure []. Researchers can use these fluorescence changes to monitor DNA interactions in real time, such as during binding events or catalytic reactions []. Importantly, the incorporation of DMAP is minimally disruptive to the overall DNA structure, as indicated by the minimal impact on the melting temperatures of oligonucleotides containing DMAP compared to control oligonucleotides [].
Q2: What is the stability of DMAP within DNA?
A2: DMAP demonstrates good stability within DNA []. Digestion of DMAP-containing oligonucleotides with P1 nuclease, which cleaves DNA into individual nucleotides, results in the restoration of fluorescence levels comparable to those observed for free DMAP []. This finding confirms that DMAP remains intact within the oligonucleotide and that its fluorescence is sensitive to its microenvironment within the DNA structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


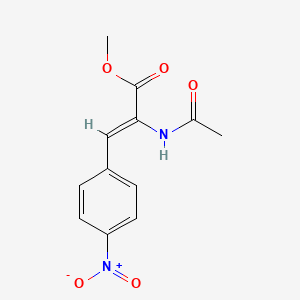



![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

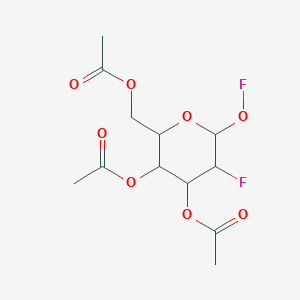
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

